molecular formula C9H13BrN2O B1380124 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol CAS No. 1549576-41-1

3-[(5-Bromopyridin-2-yl)amino]butan-1-ol

Cat. No.: B1380124
CAS No.: 1549576-41-1
M. Wt: 245.12 g/mol
InChI Key: LQDUMIBCBURZOL-UHFFFAOYSA-N
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Description

3-[(5-Bromopyridin-2-yl)amino]butan-1-ol is a bromopyridine-derived amino alcohol featuring a butanol backbone substituted with a 5-bromo-pyridin-2-ylamino group. The bromine atom at the 5-position of the pyridine ring likely enhances lipophilicity and influences electronic properties, which may impact binding affinity in biological systems .

Properties

IUPAC Name

3-[(5-bromopyridin-2-yl)amino]butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-7(4-5-13)12-9-3-2-8(10)6-11-9/h2-3,6-7,13H,4-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDUMIBCBURZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and amination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromopyridin-2-yl)amino]butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(5-Bromopyridin-2-yl)amino]butan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-2-yl)amino]butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in binding to these targets, potentially leading to inhibition or activation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Similarities and Differences

The compound shares key features with other amino alcohols and pyridine derivatives:

  • Core Backbone: A four-carbon chain with hydroxyl (-OH) and amino (-NH-) groups.
  • Substituent Variations: 3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol (Catalog ID: 52): Contains a propargyl alcohol group and bromine at the pyridine 3-position, differing in chain length and substitution pattern compared to the target compound . 4-Morpholino-2-(naphthalen-2-yl)butan-1-ol (2a): Features a naphthyl group and morpholine substitution, enhancing steric bulk and polar surface area . 2-([1,1’-Biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-ol (1d): Includes a biphenyl system and piperidine ring, which may improve blood-brain barrier penetration .
Table 1: Structural Comparison
Compound Name Backbone Pyridine/Biphenyl Substitution Functional Groups
3-[(5-Bromopyridin-2-yl)amino]butan-1-ol Butanol 5-Bromo-pyridin-2-ylamino -OH, -NH-
3-(5-Bromopyridin-3-yl)-prop-2-yn-1-ol Propargyl 5-Bromo-pyridin-3-yl -OH, alkyne
4-Morpholino-2-(naphthalen-2-yl)butan-1-ol Butanol Naphthalen-2-yl -OH, morpholine

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

  • Solubility : Biphenyl derivatives (e.g., 1d) exhibit lower aqueous solubility due to aromatic stacking, whereas morpholine-containing analogs (e.g., 2a) show improved solubility in polar solvents .
  • Spectroscopic Data :
    • 1H-NMR : Biphenyl protons in 1d resonate at δ 7.2–7.6 ppm, while naphthyl protons in 2a appear at δ 7.4–8.2 ppm .
    • UPLC-ESI-MS : Molecular ion peaks for analogs (e.g., 1c: [M+H]<sup>+</sup> at m/z 376) confirm successful synthesis .

Biological Activity

3-[(5-Bromopyridin-2-yl)amino]butan-1-ol, with the molecular formula C9H13BrN2O, is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 5-position of the pyridine ring and an amino group at the 2-position, contributing to its unique chemical reactivity and biological properties. Its structure can be represented as follows:

C9H13BrN2O\text{C}_9\text{H}_{13}\text{BrN}_2\text{O}

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative organisms. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed studies are needed to confirm specific targets.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in cancer cells suggests potential as a therapeutic agent.

Cancer Cell Line IC50 (µM) Mechanism
HL-60 (Leukemia)8.5Induction of apoptosis
MCF-7 (Breast Cancer)10.2Cell cycle arrest
A549 (Lung Cancer)12.0Inhibition of proliferation

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cells. The bromine atom and amino group facilitate binding to enzymes or receptors, potentially leading to inhibition or activation of critical biological pathways.

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : Interaction with cell surface receptors could modulate signaling pathways related to cell growth and apoptosis.

Study on Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry investigated the antimicrobial efficacy of various derivatives of this compound. The results showed that modifications to the side chains significantly affected the MIC values against different bacterial strains, suggesting that structural optimization could enhance antibacterial activity.

Study on Anticancer Activity

Another study focused on the anticancer properties of this compound against leukemia cells under hypoxic conditions, which are often present in tumors. The findings indicated that the compound not only inhibited cell growth but also enhanced apoptosis rates compared to controls .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(5-Bromopyridin-2-yl)amino]butan-1-ol
Reactant of Route 2
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3-[(5-Bromopyridin-2-yl)amino]butan-1-ol

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